molecular formula C15H13N3O2S2 B2877414 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-60-1

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2877414
CAS No.: 862976-60-1
M. Wt: 331.41
InChI Key: LLZBUFJVLLAABD-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is notable for its unique structure, which includes a dioxolo ring fused with a benzothiazole moiety.

Biochemical Analysis

Biochemical Properties

The compound is known to interact with various enzymes and proteins, potentially influencing their function and activity. For instance, it has been found to act as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase found in bacteria . This interaction could potentially influence the enzyme’s ability to control DNA topology, thereby affecting DNA replication and transcription .

Cellular Effects

In cellular contexts, N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine has been found to modulate mitochondrial functions . Specifically, it has been observed to reduce oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This could potentially influence cell function by altering energy production pathways within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression. For instance, it has been found to inhibit the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes . This leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Temporal Effects in Laboratory Settings

Given its observed effects on mitochondrial function , it is plausible that the compound could have long-term effects on cellular function, potentially influencing cell viability and metabolism over time.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its observed cellular effects , it is possible that different dosages could have varying impacts on cellular function and overall organism health.

Metabolic Pathways

Given its observed effects on mitochondrial function , it is likely that the compound interacts with enzymes and cofactors involved in energy production pathways.

Transport and Distribution

Given its observed effects on mitochondrial function , it is likely that the compound is transported to and accumulates within mitochondria.

Subcellular Localization

Given its observed effects on mitochondrial function , it is likely that the compound localizes to mitochondria within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.

    Coupling of the Two Moieties: The final step involves coupling the benzothiazole and dioxolo moieties under specific reaction conditions, often involving a catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Uniqueness

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is unique due to the presence of both the dioxolo and benzothiazole rings in its structure This dual-ring system imparts specific chemical and biological properties that are not observed in simpler benzothiazole derivatives

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-2-4-12-8(3-1)16-14(21-12)18-15-17-9-5-10-11(20-7-19-10)6-13(9)22-15/h5-6H,1-4,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZBUFJVLLAABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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